VX-984, also known as M9831 or Unii-0C33ibk195, is a potent and selective ATP-competitive inhibitor of the catalytic subunit of DNA-dependent protein kinase (DNA-PKcs). [, , , , ] This kinase plays a crucial role in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs). [, , , , ] VX-984's ability to inhibit DNA-PKcs makes it a valuable tool in scientific research, particularly in studies investigating DNA damage repair, cancer cell sensitivity to chemo- and radiotherapy, and the development of novel cancer therapies.
The synthesis of VX-984 involves several key steps that focus on creating a compound with high specificity for DNA-PKcs. While detailed synthetic pathways are proprietary, general methods include:
Research indicates that achieving high yields and purity is challenging, often requiring optimization of reaction conditions such as temperature and solvent choice .
VX-984 features a complex molecular structure characterized by specific functional groups that facilitate its interaction with DNA-PKcs.
The structural analysis has been supported by techniques like cryo-electron microscopy, which elucidates how VX-984 fits into the binding pocket of DNA-PKcs, stabilizing the interaction through multiple non-covalent interactions .
VX-984 primarily functions through its inhibition of DNA-PKcs, impacting several biochemical pathways:
These reactions are critical in understanding how VX-984 can be utilized in conjunction with radiation therapy to improve treatment outcomes.
The mechanism by which VX-984 exerts its effects involves several steps:
Data from various studies indicate that effective concentrations for radiosensitization range from 0.1 to 0.5 µM, underscoring its potency as an inhibitor .
VX-984 possesses distinct physical and chemical properties:
These properties are essential for optimizing formulation strategies in therapeutic applications.
VX-984 is primarily investigated for its role in cancer therapy:
The ongoing research into VX-984's mechanisms and applications highlights its potential as a valuable tool in oncology, particularly for tumors resistant to conventional treatments .
DNA double-strand breaks (DSBs) represent the most cytotoxic form of DNA damage, arising from endogenous metabolic processes, replication stress, or exogenous agents like ionizing radiation. Mammalian cells deploy two primary DSB repair pathways: Non-Homologous End Joining (NHEJ) and Homologous Recombination (HR). NHEJ operates throughout the cell cycle by directly ligating broken DNA ends, requiring minimal end processing but often resulting in small deletions or insertions. In contrast, HR uses sister chromatid templates for error-free repair, functioning exclusively in the S/G2 phases. A third pathway, Microhomology-Mediated End Joining (MMEJ), utilizes 5–25 base pair microhomologies for repair, leading to significant genomic rearrangements. These pathways are orchestrated by specialized protein complexes: NHEJ requires DNA-PK, Ku70/80, XLF, XRCC4, and DNA Ligase IV; HR depends on BRCA1/2, RAD51, and ATM/ATR kinases; MMEJ involves PARP1, CtIP, and FEN1 [4] [9].
Table 1: Core DSB Repair Pathways
Pathway | Key Proteins | Repair Fidelity | Cell Cycle Phase |
---|---|---|---|
NHEJ | DNA-PK, Ku70/80, Ligase IV | Error-prone | All phases |
HR | BRCA1/2, RAD51, ATM/ATR | Error-free | S/G2 phases |
MMEJ | PARP1, CtIP, FEN1 | Mutagenic | S/G2 phases |
DNA-PK is a serine/threonine kinase comprising a catalytic subunit (DNA-PKcs) and the Ku70/Ku80 heterodimer. Its activation is a multi-step process:
Beyond canonical repair, DNA-PKcs exhibits non-canonical roles:
Table 2: DNA-PKcs Functional Domains and Phosphorylation Clusters
Domain/Cluster | Function | Key Residues |
---|---|---|
HEAT Repeats | DNA binding, protein interactions | N/A |
Kinase Domain | Phosphorylates SQ/TQ motifs | N/A |
ABCDE Cluster | Repair complex disassembly | T2609, S2612, T2620 |
PQR Cluster | Kinase activation, end processing | S2056, S2029, S2041 |
DNA-PK inhibition offers a multipronged therapeutic strategy:
VX-984: Mechanism of Action and Preclinical Evidence
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7